Bienvenue dans la boutique en ligne BenchChem!

ALS-8112

Respiratory Syncytial Virus Antiviral Potency In Vitro Efficacy

ALS-8112 is a 2′-fluoro-4′-chloromethyl cytidine nucleoside analog and the parent of lumicitabine. Its active triphosphate (ALS-8112-TP) selectively inhibits RSV RNA-dependent RNA polymerase through chain termination (EC50 0.15 μM against RSV A2), 37-fold more potent than ribavirin. The unique 2′-F/4′-Cl substitution pattern is essential for RSV polymerase specificity; even minor structural changes shift target engagement. Use as a validated positive control for RSV inhibitor screening, resistance mapping (QUAD L-protein mutations), and combination therapy studies with fusion inhibitors like AZ-27. Also active against parainfluenza virus type-3 (EC50 1.3 μM) and VSV (EC50 3.4 μM), enabling broad-spectrum antiviral research.

Molecular Formula C10H13ClFN3O4
Molecular Weight 293.68 g/mol
CAS No. 1445379-92-9
Cat. No. B605346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameALS-8112
CAS1445379-92-9
SynonymsALS–8112;  ALS8112;  ALS 8112.
Molecular FormulaC10H13ClFN3O4
Molecular Weight293.68 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)N=C1N)C2C(C(C(O2)(CO)CCl)O)F
InChIInChI=1S/C10H13ClFN3O4/c11-3-10(4-16)7(17)6(12)8(19-10)15-2-1-5(13)14-9(15)18/h1-2,6-8,16-17H,3-4H2,(H2,13,14,18)/t6-,7+,8-,10-/m1/s1
InChIKeyAWSRKKBIPSQHOJ-IBCQBUCCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





ALS-8112 (CAS 1445379-92-9): Nucleoside Analog Parent of Lumicitabine for RSV Polymerase Inhibition Studies


ALS-8112 is a 2′-fluoro-4′-chloromethyl cytidine nucleoside analog [1]. It serves as the parent nucleoside of the clinical-stage prodrug lumicitabine (ALS-008176/JNJ-64041575), which has been evaluated in Phase I/II trials for RSV infection [2]. The antiviral activity of ALS-8112 is mediated by its intracellular conversion to the active 5′-triphosphate metabolite (ALS-8112-TP), which selectively inhibits the RSV RNA-dependent RNA polymerase (RdRp) complex via chain termination of RNA synthesis [3]. ALS-8112 is characterized as a pan-strain inhibitor of RSV replication in vitro, demonstrating specificity for paramyxoviruses and rhabdoviruses [4].

ALS-8112 (CAS 1445379-92-9) Substitution Risks: Why Structurally Similar Nucleoside Analogs Exhibit Divergent Antiviral Profiles


Procurement of a generic nucleoside analog as a substitute for ALS-8112 in RSV research carries high experimental risk due to the compound's unique structural determinants of selectivity. The combination of a 2′-fluoro and a 4′-chloromethyl group confers exquisite specificity for the RSV polymerase active site; even closely related analogs lacking this precise substitution pattern exhibit markedly different target engagement and antiviral spectra [1]. For example, the simple addition of a 2′-methyl group shifts selectivity towards HCV polymerase, while a 4′-azido substitution yields dual RSV/HCV inhibition, demonstrating that subtle structural modifications fundamentally alter the biological profile [2]. Substitution can therefore invalidate comparative studies and confound mechanistic interpretation.

ALS-8112 (CAS 1445379-92-9): Quantified Differentiation from RSV Polymerase Inhibitor Comparators


Superior Potency vs. Clinical Standard-of-Care Ribavirin Against RSV A2 Replication

In a direct cellular antiviral assay, ALS-8112 demonstrates significantly greater potency against RSV A2 replication compared to the broad-spectrum antiviral ribavirin. This difference in EC50 translates to a substantial reduction in the concentration required to achieve the same level of viral inhibition [1][2].

Respiratory Syncytial Virus Antiviral Potency In Vitro Efficacy

Uniquely Selective Inhibition of RSV Polymerase vs. Remdesivir (GS-5734) Triphosphate

ALS-8112-TP exhibits a profound and narrow selectivity for the RSV polymerase complex that is not observed with the active triphosphate metabolite of remdesivir. ALS-8112-TP potently inhibits RSV RdRp with an IC50 of 0.02 μM, whereas remdesivir-TP shows no appreciable inhibition of RSV polymerase at similar or higher concentrations, instead targeting a broader range of viral RdRps including those of coronaviruses and filoviruses [1][2]. This selectivity is driven by the specific recognition of the 2'F and 4'ClCH2 groups by the RSV polymerase active site [3].

Polymerase Selectivity Target Engagement Mechanism of Action

Broad Spectrum Across RSV Subtypes and Related Pneumo-/Paramyxoviruses vs. Ribavirin's Pan-Antiviral Activity

While ribavirin is a broad-spectrum antiviral with activity against many RNA and DNA viruses, ALS-8112 demonstrates a defined and potent spectrum restricted primarily to the Paramyxoviridae and Rhabdoviridae families [1]. Within this spectrum, ALS-8112 is a pan-strain inhibitor of RSV, with an EC50 of 0.15 μM against RSV A2 and similar potency against RSV B subtypes [2]. It also shows activity against parainfluenza virus type-3 (EC50 = 1.3 μM) and vesicular stomatitis virus (EC50 = 3.4 μM), but has no activity against influenza virus or hepatitis C virus (EC50 > 100 μM) [3].

Antiviral Spectrum Selectivity Paramyxoviridae

Favorable Cellular Selectivity Index (SI) vs. Ribavirin in RSV-Infected Cells

ALS-8112 exhibits a substantially higher selectivity index (SI), defined as the ratio of cytotoxic concentration (CC50) to effective antiviral concentration (EC50), compared to ribavirin in RSV-infected HEp-2 cells. The CC50 of ALS-8112 exceeds 100 μM, while its EC50 is 0.15 μM, yielding an SI greater than 667 [1]. In contrast, ribavirin demonstrates a CC50 of approximately 75 μg/mL (~307 μM) and an EC50 of ~5.5 μM (1.34 μg/mL), resulting in an SI of approximately 56 [2]. This >10-fold difference in SI indicates a wider experimental window for ALS-8112, reducing the likelihood of cytotoxicity confounding antiviral readouts.

Cytotoxicity Selectivity Index Therapeutic Window

Defined Resistance Profile and Synergistic Potential with Fusion Inhibitors

ALS-8112 selects for specific resistance mutations within the RSV L-protein, primarily the QUAD mutations (M628L, A789V, L795I, and I796V) located in the RdRp domain [1]. The well-characterized nature of these mutations provides a clear experimental control for mechanistic studies. Furthermore, this defined resistance profile opens avenues for combination studies; ALS-8112 has been shown to act synergistically with the RSV fusion inhibitor AZ-27, with a calculated combination index (CI) for EC50 below 1.0, indicating synergy [2]. This contrasts with less well-characterized inhibitors, where resistance mechanisms and combination potential may be unknown or unpredictable.

Drug Resistance Combination Therapy Mechanistic Synergy

ALS-8112 (CAS 1445379-92-9): Recommended Research and Preclinical Development Use Cases


In Vitro Antiviral Potency Benchmarking for Novel RSV Inhibitors

Given its well-defined and potent EC50 of 0.15 μM against RSV A2 in HEp-2 cells, ALS-8112 serves as an ideal positive control and benchmark for screening novel RSV polymerase inhibitors [1]. Its 37-fold greater potency than ribavirin provides a sensitive and robust reference point for validating assay performance and comparing the efficacy of new chemical entities.

Mechanistic Studies of RSV Polymerase Structure and Function

The known resistance profile of ALS-8112, specifically the QUAD mutations in the RSV L-protein, makes it an indispensable tool for mapping the functional domains of the viral polymerase [2]. Researchers can use ALS-8112 to select for resistant RSV variants, enabling the identification of critical residues involved in nucleotide recognition, catalysis, and inhibitor binding, thereby advancing fundamental understanding of RSV replication.

Preclinical Validation of Synergistic Antiviral Combinations

ALS-8112's demonstrated synergy with the fusion inhibitor AZ-27 positions it as a key component in preclinical studies of combination antiviral therapy [3]. Its defined mechanism (chain termination) and resistance profile allow for rigorous testing of the hypothesis that simultaneously targeting distinct steps in the viral life cycle can enhance efficacy and suppress the emergence of drug resistance.

Investigating Broad-Spectrum Paramyxovirus Inhibition

ALS-8112's activity extends beyond RSV to include other paramyxoviruses like parainfluenza virus type-3 (EC50 = 1.3 μM) and the rhabdovirus VSV (EC50 = 3.4 μM) [4]. This makes it a valuable tool for research programs aimed at developing broad-spectrum antivirals targeting non-segmented negative-strand RNA viruses, where ALS-8112 can serve as a starting scaffold for structure-activity relationship (SAR) campaigns to optimize potency against specific viral targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for ALS-8112

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.